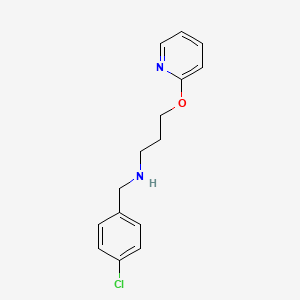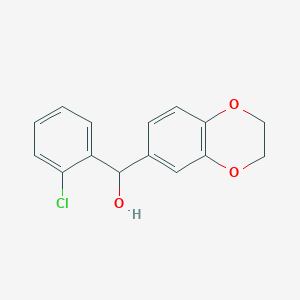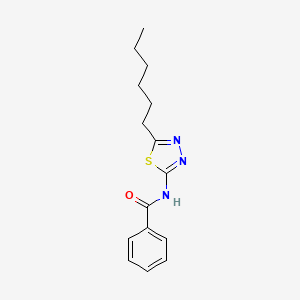
N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a pyridinyl group, and a propanamine backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine typically involves the reaction of 4-chlorobenzyl chloride with 3-(pyridin-2-yloxy)propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
N-(4-chlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine can be compared with other similar compounds, such as:
- N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)propan-1-amine
- N-(4-chlorobenzyl)-3-(pyridin-4-yloxy)propan-1-amine
- N-(4-bromobenzyl)-3-(pyridin-2-yloxy)propan-1-amine
These compounds share similar structural features but differ in the position of the pyridinyl group or the nature of the halogen substituent. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17ClN2O |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)12-17-9-3-11-19-15-4-1-2-10-18-15/h1-2,4-8,10,17H,3,9,11-12H2 |
Clave InChI |
ORSFPQWUFWQHTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)OCCCNCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12491159.png)
![4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12491161.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12491167.png)
![[(Phenylcarbonyl)oxy]ferrocene](/img/structure/B12491171.png)

![3-[(4-ethylphenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B12491179.png)

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12491195.png)
![1-Bromo-17-[4-(pyridin-4-ylmethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12491199.png)
![2-[(1-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-butylacetamide](/img/structure/B12491206.png)
![3,4-dimethyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12491211.png)
![Methyl 2-{[(3-fluorophenyl)carbamothioyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B12491215.png)
![3,4-dichloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491219.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12491229.png)
